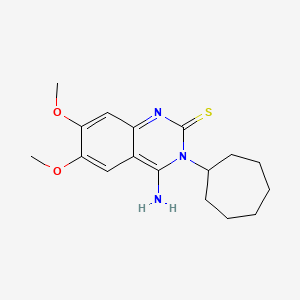
3-cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione , often referred to as CDQ , is a heterocyclic compound with a complex structure. It belongs to the quinazolinethione family and exhibits intriguing pharmacological properties. Researchers have explored its potential applications in various fields due to its unique chemical structure and reactivity.
Synthesis Analysis
The synthesis of CDQ involves several steps, including cyclization reactions, functional group modifications, and condensation processes. Researchers have reported different synthetic routes, but the most common approach includes the following key steps:
- Cyclization : Starting from suitable precursors, a cyclization reaction forms the quinazolinethione ring system.
- Functionalization : Subsequent functional group modifications introduce the cycloheptyl and imino moieties.
- Methoxylation : The addition of methoxy groups at positions 6 and 7 enhances the compound’s solubility and stability.
Molecular Structure Analysis
CDQ’s molecular structure comprises a quinazolinethione core with a cycloheptyl ring and imino group. The methoxy substituents at positions 6 and 7 contribute to its overall physicochemical properties. The arrangement of atoms and bond angles within the quinazolinethione scaffold influences its biological activity.
Chemical Reactions Analysis
CDQ participates in various chemical reactions, including:
- Oxidation : The sulfur atom in the quinazolinethione ring can undergo oxidation, leading to the formation of sulfoxides or sulfones.
- Substitution : The cycloheptyl ring allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups.
- Reduction : Reduction of the imino group yields the corresponding amine, altering the compound’s reactivity.
Physical And Chemical Properties Analysis
- Physical State : CDQ exists as a crystalline solid.
- Melting Point : The compound’s melting point lies within a specific temperature range.
- Solubility : CDQ exhibits varying solubility in different solvents due to its methoxy substituents.
- Stability : It is relatively stable under ambient conditions but may degrade upon exposure to light or moisture.
科学的研究の応用
Synthesis and Chemical Properties
Quinazoline derivatives, such as quinazolinones and quinazolinethiones, have been synthesized through various methods, showcasing their versatility as building blocks in chemical synthesis. For instance, Ivanov (2006) described the synthesis of quinazolinones using polyphosphoric acid, highlighting their potential as substances capable of exhibiting a wide variety of biological activities Ivanov, 2006. Similarly, Filatov et al. (2018) developed a method for synthesizing tryptanthrin spiro analogues with antitumor activity, demonstrating the potential of quinazoline derivatives in medicinal chemistry Filatov et al., 2018.
Applications in Medicinal Chemistry and Drug Design
Quinazoline derivatives have been extensively studied for their medicinal properties. The synthesis of 3H-quinazolin-4-ones, as discussed by Őrfi et al. (2004), underlines the importance of these compounds in the development of drugs against proliferative diseases. PD153035 and gefitinib (IRESSA) are highlighted as significant inhibitors derived from this compound family, showcasing the critical role of quinazoline derivatives in cancer treatment Őrfi et al., 2004.
Novel Synthetic Routes and Potential Applications
Research also focuses on novel synthetic routes for creating quinazoline derivatives, indicating the continuous exploration of their potential uses. For example, Behbehani et al. (2020) developed a high-pressure assisted synthetic approach for novel benzo[6,7]cyclohepta[1,2-b]pyridine and benzo[h]quinoline derivatives, assessing their anticancer activities. This study illustrates the ongoing efforts to explore and utilize the unique properties of quinazoline derivatives in scientific research and drug development Behbehani et al., 2020.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Researchers should conduct thorough toxicity studies to assess its safety profile.
- Handling Precautions : Proper protective measures (gloves, eyewear, ventilation) are essential during synthesis and handling.
- Environmental Impact : CDQ’s environmental fate and impact require investigation.
将来の方向性
- Biological Activity : Explore CDQ’s potential as an anticancer, antimicrobial, or anti-inflammatory agent.
- Structure-Activity Relationship : Investigate how structural modifications affect its properties.
- Formulation : Develop CDQ-based formulations for targeted drug delivery.
: NY Times: How Tall Is Mount Everest?
: Wikipedia: Mount Everest
特性
IUPAC Name |
4-amino-3-cycloheptyl-6,7-dimethoxyquinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-21-14-9-12-13(10-15(14)22-2)19-17(23)20(16(12)18)11-7-5-3-4-6-8-11/h9-11H,3-8,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHRQLRWLKBMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(N(C(=S)N=C2C=C1OC)C3CCCCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

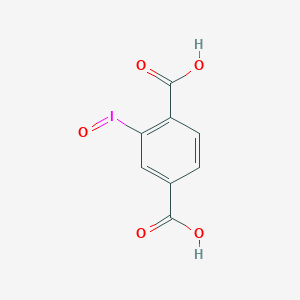
![12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B2568495.png)
![N-[(5,5-Dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2568496.png)
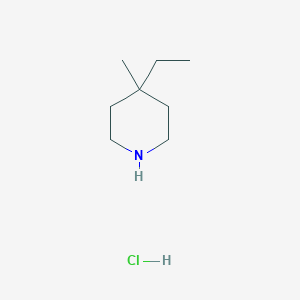
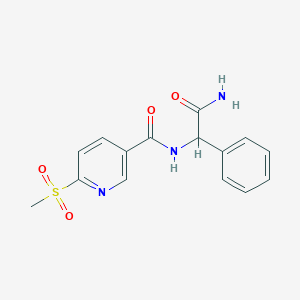
![1-(2-Methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2568500.png)
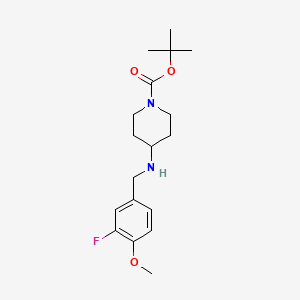
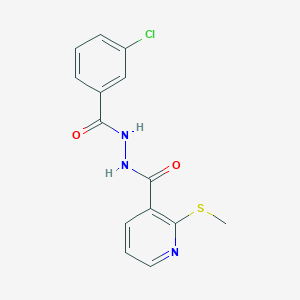
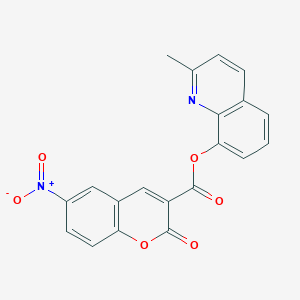
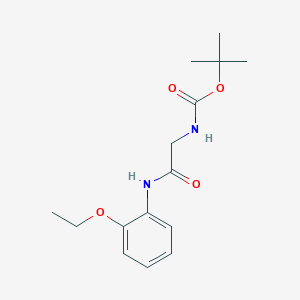
![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568509.png)
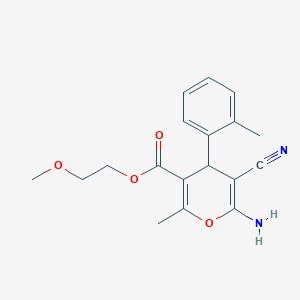
![3-Oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B2568513.png)
![2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B2568514.png)